

# Budotitane: A Technical Chronicle of a Non-Platinum Anticancer Candidate

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## Compound of Interest

Compound Name: **Budotitane**

Cat. No.: **B1204970**

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Budotitane**, with the chemical name cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), emerged in the history of cancer research as a promising non-platinum-based chemotherapeutic agent. As one of the first titanium complexes to advance to clinical trials, it represented a significant effort to broaden the arsenal of metal-based drugs beyond the established platinum compounds.<sup>[1]</sup> This technical guide provides a comprehensive overview of **Budotitane**'s journey, detailing its preclinical development, structure-activity relationships, clinical evaluation, and the experimental methodologies employed. Despite its eventual discontinuation due to formulation challenges and toxicity, the study of **Budotitane** has provided valuable insights into the design and development of novel metallodrugs for cancer therapy.<sup>[1][2]</sup>

## Preclinical Research and Development

The initial development of **Budotitane** was driven by the need for anticancer agents with different mechanisms of action and toxicity profiles compared to cisplatin. Titanium(IV) complexes were identified as promising candidates due to their potential for high activity against solid tumors and lower toxicity.<sup>[3]</sup>

## Antitumor Activity

Preclinical studies demonstrated that **Budotitane** possesses considerable antitumor activity, particularly against slow-growing tumors.<sup>[1]</sup> It showed marked efficacy in various transplantable tumor models. In contrast, its activity was poor against faster-growing cancers like leukemia.<sup>[1]</sup>

Tumor Model	Host	Route of Administration	Efficacy	Reference
Sarcoma 180	Mouse	Intramuscular	Marked inhibition of tumor growth	<a href="#">[4]</a>
Colon Adenocarcinoma MAC 15A	Mouse	Ascitic	Cure rates of 50-80%	<a href="#">[4]</a>
Autochthonous Colorectal Tumors	Rat	Not Specified	Promising effects	<a href="#">[2]</a>
TD- Osteosarcoma	Rat	Transplantable	Inactive	<a href="#">[4]</a>

## Structure-Activity Relationship (SAR) Studies

Extensive SAR studies were conducted, with approximately 200 derivatives of **Budotitane** synthesized and evaluated to optimize its antitumor properties.<sup>[1]</sup> These studies, with the general formula  $D_2MX_2$  (where D = 1,3-dicarbonyl; M = metal; X = labile ligand), revealed critical structural requirements for activity.<sup>[1]</sup>

Structural Component	Variation	Impact on Antitumor Activity	Reference
Central Metal (M)	Ti, Zr, Hf, Mo, Sn, Ge	Decreasing effect in the order: Ti > Zr > Hf > Mo > Sn > Ge	[1][2]
Labile Ligand (X)	F, Br, Cl, OEt	No significant difference in cytotoxicity. OEt chosen for greater hydrolytic stability.	[1]
1,3-Dicarbonyl Ligand (D)	Acetylacetone (acac)	Very low activity.	[1]
Benzoylacetone (bzac)	Optimal antitumor activity.	[1]	
Aromatic Ring Substitution	Electron-withdrawing (Cl, NO <sub>2</sub> ) or donating (OMe) groups	Slightly deleterious effect.	[1]

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## Mechanism of Action and Hydrolytic Instability

The precise mechanism of action for **Budotitane** has not been fully elucidated, a challenge compounded by its hydrolytic instability.<sup>[1][5]</sup> It is hypothesized that, like other cytotoxic titanium complexes, **Budotitane**'s bioactivity may involve interaction with DNA, ultimately leading to cell death.<sup>[6][7]</sup> However, unlike cisplatin, detailed biological studies on its specific cellular targets and signaling pathways are limited.<sup>[1]</sup>

A significant hurdle in the development of **Budotitane** was its tendency to hydrolyze under physiological conditions, forming inactive aggregates.<sup>[2][8]</sup> While the ethoxy groups provided more stability than halide counterparts, the compound's instability in aqueous solutions posed significant formulation and mechanistic investigation challenges.<sup>[1][2]</sup>

## Clinical Evaluation: Phase I Trials

**Budotitane**, along with titanocene dichloride, was one of the first titanium-based anticancer agents to enter clinical trials.<sup>[1]</sup> Phase I studies were conducted to determine its maximum tolerated dose (MTD), pharmacokinetic profile, and dose-limiting toxicities (DLTs).

## Pharmacokinetics

A limited pharmacokinetic analysis was performed on patients with solid tumors refractory to other treatments. The data was collected for two dose levels administered as an intravenous infusion twice weekly.<sup>[9]</sup>

Parameter	180 mg/m <sup>2</sup> Dose (n=5)	230 mg/m <sup>2</sup> Dose (n=4)
C <sub>max</sub> (μg/mL)	2.9 ± 1.2	2.2 ± 0.8
t <sub>1/2</sub> (h)	78.7 ± 24.4	59.3 ± 12.1
Cl <sub>tot</sub> (mL/min)	25.3 ± 4.6	44.9 ± 23.6
AUC (h x μg/mL)	203 ± 71.5	183 ± 90.4

Data from Schilling et al.,  
1996[9]

## Toxicity and Clinical Outcome

The Phase I trials revealed several toxicities, with cardiac arrhythmia being the dose-limiting factor.[9] No objective tumor responses were observed during these studies.[9] Ultimately, **Budotitane** did not progress to Phase II trials, primarily due to these toxicities and persistent formulation problems.[1]

Dose Level	Toxicity Observed	Reference
≥ 9 mg/kg	Reversible impairment of taste	[4]
15 mg/kg	Mild hepatotoxicity	[4]
21 mg/kg	Dose-limiting nephrotoxicity	[4]
180 mg/m <sup>2</sup>	3-fold increase in reticulocytes (2/5 patients)	[9]
230 mg/m <sup>2</sup>	WHO Grade 3 cardiac arrhythmias (2/4 patients); 3- fold increase in reticulocytes (2/4 patients)	[9]

## Experimental Protocols

This section provides an overview of the methodologies likely employed in the preclinical evaluation of **Budotitane**, based on standard practices and available literature.

## Synthesis of Budotitane

The synthesis of **Budotitane** involves the reaction of a titanium(IV) precursor with the  $\beta$ -diketonate ligand, 1-phenyl-1,3-butanedione (benzoylacetone).[\[7\]](#)[\[10\]](#)

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Caption: General workflow for the synthesis of Budotitane.
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### Protocol Outline:

- Ligand Dissolution: Dissolve 1-phenyl-1,3-butanedione in an anhydrous solvent, such as ethanol, in a reaction vessel equipped with a magnetic stirrer.[\[7\]](#)
- Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.[\[7\]](#)
- Precursor Addition: Add the titanium(IV) precursor (e.g., titanium tetraethoxide) to the stirred ligand solution.
- Reaction: Allow the mixture to react, often with stirring, for a specified period. The reaction may result in the formation of a precipitate.[\[7\]](#)
- Isolation: Isolate the product by filtration or by evaporating the solvent. The resulting solid can be washed with a non-polar solvent like hexane to remove unreacted starting materials.[\[7\]](#)

- Characterization: Confirm the structure and purity of the synthesized **Budotitane** using techniques such as  $^1\text{H}$  NMR, IR spectroscopy, and mass spectrometry.[7]

## In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a measure of cell viability and the cytotoxic potential of a compound.[6][11]

Protocol Outline:

- Cell Seeding: Plate cancer cells (e.g., HeLa, C6, CHO) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]
- Compound Treatment: Prepare serial dilutions of **Budotitane** in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include vehicle-only controls.[11]
- Incubation: Incubate the cells with the compound for a set period (e.g., 48-72 hours).[11]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
- Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the  $\text{IC}_{50}$  value (the concentration of the drug that inhibits 50% of cell growth).

## In Vivo Antitumor Assay (Murine Sarcoma 180 Model)

This protocol describes a common method for evaluating the antitumor efficacy of a compound using a transplantable solid tumor model in mice.[4][12]

Protocol Outline:

- Animal Acclimation: Acclimate male Swiss mice to the laboratory conditions for at least one week prior to the experiment.[12]
- Tumor Implantation: Prepare a single-cell suspension of Sarcoma 180 (S-180) cells. Inject the cells (e.g.,  $2 \times 10^6$  cells) subcutaneously or intramuscularly into the flank of each mouse. [12]
- Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and treatment groups.
- Compound Administration: Administer **Budotitane** (dissolved or suspended in a suitable vehicle) via a specified route (e.g., intraperitoneal or intravenous) according to a predetermined dose and schedule. The control group receives the vehicle only.
- Monitoring: Monitor the animals daily for signs of toxicity (e.g., weight loss, behavioral changes). Measure tumor volume with calipers at regular intervals.
- Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors and weigh them.
- Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the average tumor weight or volume in the treated groups to the control group.

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## Mutagenicity Assay (Ames Test)

The Ames test was used to assess the mutagenic potential of **Budotitane**.<sup>[4]</sup> This bacterial reverse mutation assay uses strains of *Salmonella typhimurium* that are auxotrophic for histidine (his-). A positive test indicates that the chemical can induce mutations that restore the gene function, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.<sup>[1][9]</sup>

Protocol Outline:

- Strain Preparation: Grow overnight cultures of *S. typhimurium* tester strains (e.g., TA98, TA100).<sup>[1]</sup>
- Compound Preparation: Prepare various concentrations of **Budotitane**.
- Metabolic Activation (Optional): Perform the assay with and without an S9 fraction from rat liver to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.<sup>[1]</sup>
- Exposure: Combine the bacterial culture, the test compound, and either the S9 mix or a buffer in a tube.<sup>[9]</sup>
- Plating: Mix the contents with molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (lacking histidine).<sup>[9]</sup>
- Incubation: Incubate the plates at 37°C for 48-72 hours.<sup>[1]</sup>
- Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates

mutagenicity. **Budotitane** showed no evidence of mutagenicity in this assay.[4]

## Proposed Signaling Pathway of Action

While the specific signaling pathways modulated by **Budotitane** remain poorly defined, its proposed mechanism as a DNA-interacting agent places it within the broader class of DNA-damaging anticancer drugs.[6][13] These agents typically induce cytotoxicity by creating lesions in the DNA that block replication and transcription, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[13][14]

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Caption: Proposed DNA damage-induced apoptosis pathway.

This generalized pathway involves:

- DNA Damage: **Budotitane** forms adducts with DNA, distorting its structure.[14]

- Cellular Response: DNA damage sensors recognize the lesions, activating downstream effector proteins like p53.[13]
- Cell Cycle Arrest: The cell cycle is halted to prevent the replication of damaged DNA and to allow time for repair.[13]
- Apoptosis Induction: If the DNA damage is too extensive to be repaired, the apoptotic cascade is initiated, leading to the elimination of the cancer cell.[14]

## Conclusion

**Budotitane** stands as a noteworthy chapter in the history of anticancer drug development. It was a pioneering effort to move beyond platinum-based therapies, demonstrating that titanium complexes could exhibit significant preclinical antitumor activity. The extensive structure-activity relationship studies provided a valuable framework for the design of future metallodrugs. However, its journey also highlighted critical challenges, particularly the importance of hydrolytic stability, formulation, and managing off-target toxicities. While **Budotitane** itself did not become a clinical success, the research laid the groundwork for the continued exploration of titanium and other transition metal complexes as a source of novel and effective cancer therapies.

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